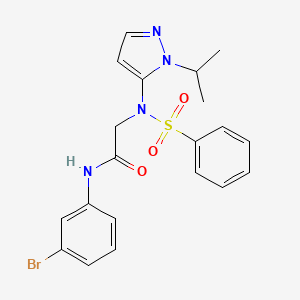![molecular formula C11H8N2O3 B12859345 2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile is a heterocyclic compound that features a benzoxazole ring fused with a carboxymethyl and acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and subsequent cyclization to form the benzoxazole ring. The carboxymethyl and acetonitrile groups are then introduced through further chemical modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzoxazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile can be compared with other similar compounds, such as:
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile: Another benzoxazole derivative with similar structural features but different functional groups.
Benzoxazole derivatives: A broad class of compounds with diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[6-(cyanomethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3/c12-4-3-7-1-2-8-9(5-7)16-10(13-8)6-11(14)15/h1-2,5H,3,6H2,(H,14,15) |
InChI Key |
WBTDDUUSZRIWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate](/img/structure/B12859281.png)


![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)




![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)

![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
